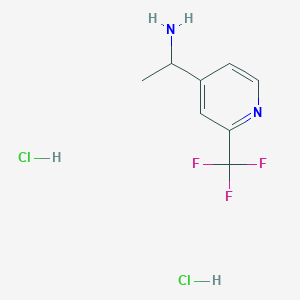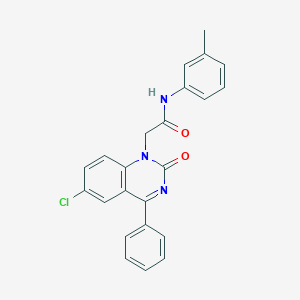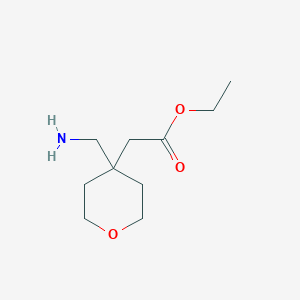
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the condensation of trifluoromethylated enamines with iminium chlorides and analogues, leading to the formation of new 2-aza-1,3-dienes and pyridin-4-ones . Although the exact synthesis of "1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine dihydrochloride" is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities with the trifluoromethylated enamines.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, has been obtained as monoclinic crystals, with molecules held together by various interactions, forming a three-dimensional network structure . Similarly, co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids have been determined, where the molecules are held together by hydrogen bonds . These findings suggest that "this compound" may also exhibit a complex three-dimensional network structure stabilized by intermolecular interactions.
Chemical Reactions Analysis
The reactions of trifluoromethylated enamines, which are structurally related to the compound of interest, have been studied. These enamines react with iminium chlorides to yield new compounds that can cyclize into pyridin-4-ones . This indicates that "this compound" might also undergo similar reactions, potentially leading to the formation of cyclic structures or other derivatives through condensation and cyclization processes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. For example, the crystal structures of related pyridine derivatives suggest that the compound may have a solid-state structure with specific crystalline properties . The presence of the trifluoromethyl group and the pyridine ring in the molecule may also influence its reactivity, boiling point, solubility, and other physical properties.
科学的研究の応用
Antitumor Activity :
- Trifluoromethylpyridine derivatives, including structures similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine dihydrochloride, have been studied for their potential antitumor properties. For example, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives were designed, synthesized, and structurally characterized. These compounds were tested for in vitro anti-cancer activity in a panel of cell lines, showing promising results in certain cases. The study aimed at improving the lipophilicity of the molecules to enhance transport through the cell wall barrier (Maftei et al., 2016).
Antimicrobial Activity :
- Trifluoromethylpyridine derivatives have also been investigated for their antimicrobial properties. A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines were synthesized and evaluated for antioxidant and antimicrobial activities. These compounds showed promising results, particularly against yeasts, dermatophytes, and filamentous fungi, with the pyridine systems containing CX3 groups displaying notable activity. Some compounds also demonstrated higher antioxidant activity compared to their fluorinated analogs (Bonacorso et al., 2015).
DNA Binding and Catalytic Activities :
- Cu(II) complexes of tridentate ligands, including structures related to this compound, were synthesized and characterized. These complexes showed good DNA binding propensity and demonstrated nuclease activity, highlighting their potential in biological systems and therapeutic applications. The study also reported on the cytotoxicity of these complexes against different cancer cell lines, providing insights into their biomedical applications (Kumar et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5(12)6-2-3-13-7(4-6)8(9,10)11;;/h2-5H,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJNJGNTLRYJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)
![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)

![N-(4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2531465.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)


![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)
![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
